3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969315
InChI: InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+
SMILES:
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal

CAS No.:

Cat. No.: VC17969315

Molecular Formula: C15H20O

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal -

Specification

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
IUPAC Name (E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal
Standard InChI InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+
Standard InChI Key FKVJNMAXRFFESJ-FMIVXFBMSA-N
Isomeric SMILES CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O
Canonical SMILES CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal features a propenal backbone substituted at the 2-position with a methyl group and at the 3-position with a 4-(1,2-dimethylpropyl)phenyl moiety. The (E)-stereochemistry of the α,β-unsaturated aldehyde group is critical for its reactivity in subsequent synthetic steps .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number67468-57-9
Molecular FormulaC₁₅H₂₀O
Molecular Weight216.319 g/mol
Exact Mass216.151 Da
SMILES NotationCC(C)C(C)c1ccc(\C=C(/C)\C=O)cc1
InChI KeyInChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+
IUPAC Name(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal

The compound’s planar geometry, confirmed by X-ray crystallography in related derivatives, facilitates π-orbital interactions that enhance its electrophilicity at the β-carbon .

Synthetic Methodologies

Heck Coupling Reaction

The primary industrial synthesis involves a palladium-catalyzed Heck reaction between 4-(1,2-dimethylpropyl)iodobenzene and 2-methylprop-2-en-1-ol. Optimized conditions (100°C, DMF solvent, Pd(OAc)₂ catalyst) achieve a 77% yield of the target aldehyde .

Table 2: Reaction Conditions and Outcomes

ParameterSpecification
CatalystPalladium acetate (1 mol%)
BaseSodium bicarbonate
SolventN,N-Dimethylformamide (DMF)
Temperature100°C
Reaction Time9 hours
Yield77% after distillation

This method supersedes earlier multi-step approaches, reducing byproduct formation and improving scalability .

Purification and Characterization

Crude product purification via vacuum distillation (112°C at 0.06 mbar) yields >95% purity. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 0.69 (t, J=7.45 Hz, 3H), 1.11 (d, J=6.87 Hz, 3H), 9.75 (s, 1H, aldehyde proton) .

  • ¹³C NMR (CDCl₃): δ 205.1 (C=O), 148.0 (aromatic quaternary carbon) .

Pharmaceutical Applications

Role in Amorolfine Synthesis

The compound undergoes reductive amination with cis-2,6-dimethylmorpholine to produce amorolfine, a morpholine antifungal agent. The reaction sequence involves:

  • Aldehyde Activation: Formation of an imine intermediate in ethanol/AcOH.

  • Sodium Borohydride Reduction: Stereoselective reduction at -15°C to yield the cis-configured amine .

Amorolfine demonstrates broad-spectrum activity against dermatophytes (MIC₉₀: 0.03–0.5 µg/mL) and Candida albicans (MIC₉₀: 1–4 µg/mL) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Ethanol45.2
DMF>100
Water<0.1

Recent Advances and Research Directions

Catalytic System Optimization

Recent patent filings disclose rhodium-catalyzed asymmetric hydrogenation methods to produce enantiomerically pure intermediates, achieving ee >98% .

Green Chemistry Approaches

Microwave-assisted Heck reactions reduce reaction times to 2 hours while maintaining yields ≥70%, minimizing energy consumption .

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